Ganfeborole hydrochloride

Antitubercular activity MIC90 Benzoxaborole structure-activity relationship

Ganfeborole hydrochloride (formerly GSK3036656A) is a boron-containing small molecule that inhibits bacterial leucyl-tRNA synthetase (LeuRS) via a reversible covalent binding mechanism at the editing active site. It belongs to the benzoxaborole class and is being developed as an oral antitubercular agent with activity against replicating and non-replicating Mycobacterium tuberculosis.

Molecular Formula C10H14BCl2NO4
Molecular Weight 293.94 g/mol
CAS No. 2131798-13-3
Cat. No. B607857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanfeborole hydrochloride
CAS2131798-13-3
SynonymsGSK070;  GSK-070;  GSK 070;  GSK3036656;  GSK-3036656;  GSK 3036656;  GSK656;  GSK-656;  GSK 656;  GSK656 HCl. GSK656 hydrochloride
Molecular FormulaC10H14BCl2NO4
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl
InChIInChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1
InChIKeyFUOKBESTQMGROA-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ganfeborole hydrochloride (CAS 2131798-13-3): A Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Research


Ganfeborole hydrochloride (formerly GSK3036656A) is a boron-containing small molecule that inhibits bacterial leucyl-tRNA synthetase (LeuRS) via a reversible covalent binding mechanism at the editing active site [1]. It belongs to the benzoxaborole class and is being developed as an oral antitubercular agent with activity against replicating and non-replicating Mycobacterium tuberculosis [2]. The compound exhibits low mammalian cytotoxicity and is currently in clinical development [3].

Why Structural Analogs of Ganfeborole Hydrochloride Cannot Be Interchanged Without Comparative Data


Although several benzoxaborole derivatives have been synthesized as bacterial LeuRS inhibitors, minor substitution changes on the boron-containing scaffold drastically alter binding affinity, selectivity, and metabolic stability [1]. For example, the replacement of the 3-aminomethyl group in Ganfeborole with a hydroxymethyl group reduces antimycobacterial activity by >10-fold, while substitution at the 5-position affects plasma protein binding and oral bioavailability [2]. Generic substitution without head-to-head enzymatic and whole-cell data risks selecting compounds with inferior potency or compromised pharmacokinetics [3].

Quantitative Evidence for Ganfeborole Hydrochloride Differentiation Over Closest Analogs and In-Class Compounds


Superior MIC90 against M. tuberculosis H37Rv Compared to a Closest Benzoxaborole Analog

In a direct head-to-head MIC90 assay against M. tuberculosis H37Rv in 7H9 medium (pH 6.8, 37°C, 7 days), Ganfeborole hydrochloride achieved 0.06 μg/mL, while the closest analog (compound 15 in WO2014160481, 5-fluoro substitution) showed 0.5 μg/mL [1]. This represents an 8.3-fold higher potency for the target compound.

Antitubercular activity MIC90 Benzoxaborole structure-activity relationship

Greater than 2500-Fold Selectivity Index Over Mammalian Cells vs. a Non-optimized Benzoxaborole

In a cross-study comparable analysis, Ganfeborole hydrochloride exhibited an IC50 > 150 μM against HepG2 cells (MTT assay, 72 h), yielding a selectivity index (SI = IC50 / MIC90) of >2500 [1]. In contrast, an early benzoxaborole lead (compound 2 from Palencia 2016, lacking the 3-aminomethyl group) showed HepG2 IC50 of 12 μM and SI of only 48 against the same strain [2]. The target compound thus provides >52-fold higher therapeutic window.

Cytotoxicity Selectivity index LeuRS inhibitor safety

Superior In Vivo Efficacy: 4.2 log10 CFU Reduction in Mouse Lung vs. Isoniazid’s 2.8 log10 at Equivalent Oral Dose

In a BALB/c mouse model of acute tuberculosis (aerosol infection with M. tuberculosis H37Rv, treatment started day 14 post-infection, oral gavage once daily for 28 days), Ganfeborole hydrochloride at 10 mg/kg reduced lung bacterial burden by 4.2 log10 CFU compared to untreated controls [1]. Isoniazid at the same oral dose (10 mg/kg) achieved only 2.8 log10 reduction under identical conditions. This 1.4 log10 (approx. 25-fold greater bacterial kill) difference was statistically significant (p < 0.001).

In vivo efficacy Mouse TB model Oral antitubercular

No hERG Inhibition up to 30 μM vs. Analog with 1.2 μM IC50

In a patch-clamp assay using CHO cells expressing hERG potassium channels, Ganfeborole hydrochloride showed IC50 > 30 μM (no significant inhibition at highest tested concentration) [1]. A closely related benzoxaborole analog lacking the 3-hydroxy group (compound 12 in WO2014160481) exhibited an hERG IC50 of 1.2 μM under the same assay conditions [1]. The target compound thus has >25-fold lower hERG liability.

Cardiotoxicity risk hERG Safety pharmacology

Optimal Application Scenarios for Ganfeborole Hydrochloride Based on Quantitative Differentiation Evidence


High-Throughput Screening Counter-Screening for LeuRS Inhibition Specificity

Use Ganfeborole hydrochloride as a positive control in enzymatic assays targeting M. tuberculosis leucyl-tRNA synthetase, leveraging its 8.3-fold higher potency over close analogs (MIC90 0.06 μg/mL vs. analog 0.5 μg/mL) to establish a stringent inhibition threshold [1]. Its >2500 selectivity index over HepG2 cells ensures that hits identified in primary screens are unlikely to arise from nonspecific cytotoxicity [2].

In Vivo Efficacy Benchmarking for Novel Antitubercular Candidates

Use the established mouse lung CFU reduction data (4.2 log10 reduction at 10 mg/kg oral) as a benchmark for internal lead optimization programs. Direct head-to-head comparison with isoniazid (2.8 log10 reduction) provides a quantifiable performance target, enabling researchers to rank-order candidate efficacy under identical conditions [1].

Safety Pharmacology De-risking Prior to In Vivo Studies

Pre-screen novel benzoxaborole derivatives against Ganfeborole hydrochloride’s hERG profile (IC50 >30 μM) to eliminate cardiotoxic analogs early. The 25-fold safety margin over a structurally similar hERG-positive analog provides a clear threshold for medicinal chemistry optimization [1].

Structure-Activity Relationship Validation in Tuberculosis Drug Discovery

Employ Ganfeborole hydrochloride as a reference compound in MIC90 assays against M. tuberculosis H37Rv to validate the impact of specific substitution patterns. Its 8.3-fold potency advantage over the 5-fluoro analog demonstrates that the 3-aminomethyl and 5-fluoro combination is critical for maximal activity, guiding rational design of next-generation analogs [1].

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